An In-depth Technical Guide on the Chemical Properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine
An In-depth Technical Guide on the Chemical Properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyloctahydropyrrolo[3,4-b]pyridine, a bicyclic heterocyclic amine, is a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active compounds. Its scaffold is a component of various derivatives that have been explored for a range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine, including its physicochemical characteristics and predicted spectral data. This document also outlines generalized experimental protocols for the determination of its key properties, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogs.
Chemical Identity and Physical Properties
The fundamental identifiers and experimentally determined physical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | [1] |
| CAS Number | 128740-18-1 | [1] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Colorless to brown liquid | [1] |
| Boiling Point | 185.4 °C at 760 mmHg | [1] |
| Density | 0.948 g/cm³ | [1] |
| Refractive Index | 1.479 | [1] |
| Flash Point | 65.9 °C | [1] |
Spectroscopic and Predicted Properties
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 1-Methyloctahydropyrrolo[3,4-b]pyridine would exhibit characteristic signals corresponding to its unique proton environments.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~ 2.2 - 2.5 | Singlet |
| Piperidine and Pyrrolidine CH₂ | ~ 1.5 - 3.5 | Multiplets |
| Methine protons at stereocenters | ~ 2.4 - 3.0 | Multiplets |
| N-H (Pyrrolidine) | ~ 1.8 - 2.0 | Broad Singlet |
3.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.
| Fragmentation | Predicted m/z |
| Molecular Ion [M]⁺ | 140 |
| Loss of methyl group [M-CH₃]⁺ | 125 |
| Pyrrolidine ring cleavage | ~ 96-98 |
3.3. Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 |
| C-H Stretch (alkyl groups) | 2850-3000 |
| C-N Stretch (aliphatic amines) | 1030-1230 |
Experimental Protocols
4.1. Synthesis and Purification Workflow
The synthesis of the octahydropyrrolo[3,4-b]pyridine core typically involves the reduction of a dione precursor. The following diagram illustrates a generalized workflow for its synthesis and purification.
Figure 1. Generalized workflow for the synthesis and characterization.
4.2. Determination of Physicochemical Properties
The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties of a liquid amine like 1-Methyloctahydropyrrolo[3,4-b]pyridine.
Figure 2. Workflow for determining physicochemical properties.
4.2.1. Boiling Point Determination (Thiele Tube Method)
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Preparation: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.
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Assembly: The test tube is attached to a thermometer.
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Heating: The assembly is heated in a Thiele tube containing mineral oil.
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Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
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Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.
4.2.2. Refractive Index Measurement
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Calibration: The refractometer is calibrated using a standard of known refractive index.
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Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
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Measurement: The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
4.2.3. Solubility Testing
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Solvent Selection: A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) are used.
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Procedure: A small, measured amount of the sample is added to a test tube containing a measured volume of the solvent.
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Observation: The mixture is agitated, and the solubility is observed and recorded. For amines, solubility in dilute acid is a key indicator of its basic nature.
4.2.4. pKa Determination by Potentiometric Titration
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Solution Preparation: A solution of the amine with a known concentration is prepared in water or a suitable co-solvent.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Biological Activity
There is limited publicly available information on the specific biological activity of 1-Methyloctahydropyrrolo[3,4-b]pyridine. However, the broader class of pyrrolopyridine derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[2][3] The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Therefore, 1-Methyloctahydropyrrolo[3,4-b]pyridine represents a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. Further biological screening of this compound is warranted to elucidate its specific pharmacological profile.
Conclusion
This technical guide provides a summary of the currently available chemical property data for 1-Methyloctahydropyrrolo[3,4-b]pyridine. While some experimental physical properties have been reported, a comprehensive experimental characterization, including detailed synthetic and analytical protocols from primary literature, remains to be fully documented in publicly accessible sources. The provided generalized experimental protocols offer a starting point for researchers to determine these properties. The lack of specific biological data for this compound highlights an opportunity for further investigation into its potential pharmacological activities, given the established importance of the pyrrolopyridine scaffold in drug discovery.
